molecular formula C12H18BrNO2S B1529096 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide CAS No. 1704068-55-2

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide

Cat. No. B1529096
M. Wt: 320.25 g/mol
InChI Key: KTUHQLMJXHOZFZ-UHFFFAOYSA-N
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Description

“4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C12H18BrNO2S . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide” consists of a benzene ring substituted with bromine, two methyl groups, and a sulfonamide group attached to a nitrogen atom, which is also bonded to two ethyl groups .

Scientific Research Applications

Photodynamic Therapy Applications

One study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including derivatives of 4-bromo-benzenesulfonamide, exhibited promising properties for photodynamic therapy (PDT) applications. Their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Synthesis and Chemical Reactions

In the realm of organic synthesis, 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide serves as a precursor in nickel-catalyzed cross-coupling reactions. Such processes are key for creating complex organic compounds, useful in various chemical industries. The efficiency of these cross-coupling reactions enables the synthesis of ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate, a compound of interest for its potential applications in pharmaceuticals and materials science (Everson, George, Weix, Buergler, & Wood, 2014).

Anticancer Properties

Research into sulfonamide derivatives, including those related to 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide, has also uncovered potential anticancer properties. These compounds have been synthesized and evaluated for their ability to act as CCR5 antagonists, showing promise in drug development for cancer therapy (Cheng De-ju, 2015). Another study focuses on the synthesis and anticancer evaluation of a novel compound, highlighting its potential as a therapeutic agent (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

properties

IUPAC Name

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-9(3)7-11(13)8-10(12)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUHQLMJXHOZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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